molecular formula C14H21NO2 B14347657 [5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol

[5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol

Cat. No.: B14347657
M. Wt: 235.32 g/mol
InChI Key: PZWQSBGAXPMWCS-UHFFFAOYSA-N
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Description

[5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol is a complex organic compound characterized by its pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and amines, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of catalysts such as iron (III) chloride and solvents like water or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

[5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

Chemistry

In chemistry, [5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential effects on cellular processes and its ability to interact with specific biological targets. It is often used in studies involving enzyme inhibition and receptor binding.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of [5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolidine itself, pyridine, and pyrimidine. These compounds share structural similarities but differ in their chemical properties and biological activities .

Uniqueness

What sets [5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

[5-(hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol

InChI

InChI=1S/C14H21NO2/c16-10-13-6-7-14(11-17)15(13)9-8-12-4-2-1-3-5-12/h1-5,13-14,16-17H,6-11H2

InChI Key

PZWQSBGAXPMWCS-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1CO)CCC2=CC=CC=C2)CO

Origin of Product

United States

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